{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that features a combination of piperidine and piperazine rings, along with chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step may involve nucleophilic substitution reactions using chlorophenyl-containing reagents.
Formation of the piperazine ring: This can be synthesized through reactions involving ethylenediamine derivatives.
Attachment of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions using fluorophenyl-containing reagents.
Final coupling: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Coupling Reactions: These reactions can form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Coupling Reactions: Common catalysts include palladium and nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: It is investigated for its interactions with biological targets, such as receptors and enzymes.
Chemical Biology: It is used as a tool compound to study biological processes and pathways.
Industrial Chemistry: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(4-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE
- 1-{1-[(4-METHOXYPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE
Uniqueness
1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C23H27ClFN3O3S |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H27ClFN3O3S/c24-20-7-5-18(6-8-20)17-32(30,31)28-11-9-19(10-12-28)23(29)27-15-13-26(14-16-27)22-4-2-1-3-21(22)25/h1-8,19H,9-17H2 |
InChI Key |
JIKIOZHTECIZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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